Cas no 1518863-84-7 (2-(2-hydroxy-5-methylphenyl)ethanimidamide)

2-(2-hydroxy-5-methylphenyl)ethanimidamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-hydroxy-5-methylphenyl)ethanimidamide
- 1518863-84-7
- EN300-1763676
-
- インチ: 1S/C9H12N2O/c1-6-2-3-8(12)7(4-6)5-9(10)11/h2-4,12H,5H2,1H3,(H3,10,11)
- InChIKey: YGANGVGOCFSZML-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C)C=C1CC(=N)N
計算された属性
- 精确分子量: 164.094963011g/mol
- 同位素质量: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- XLogP3: 0.2
2-(2-hydroxy-5-methylphenyl)ethanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763676-0.5g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1763676-1.0g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1763676-10.0g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1763676-2.5g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1763676-0.25g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 0.25g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1763676-0.05g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1763676-5g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1763676-5.0g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1763676-1g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 1g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1763676-0.1g |
2-(2-hydroxy-5-methylphenyl)ethanimidamide |
1518863-84-7 | 0.1g |
$892.0 | 2023-09-20 |
2-(2-hydroxy-5-methylphenyl)ethanimidamide 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2-(2-hydroxy-5-methylphenyl)ethanimidamideに関する追加情報
Introduction to 2-(2-hydroxy-5-methylphenyl)ethanimidamide (CAS No. 1518863-84-7)
2-(2-hydroxy-5-methylphenyl)ethanimidamide, identified by its Chemical Abstracts Service (CAS) number 1518863-84-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of amides, characterized by its structural motif of an amide group (-CONH-) linked to a phenyl ring substituted with hydroxyl and methyl groups. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 2-(2-hydroxy-5-methylphenyl)ethanimidamide consists of a benzene ring at the core, with a hydroxyl (-OH) group positioned at the 2-position and a methyl (-CH₃) group at the 5-position. This substitution pattern enhances its solubility in polar solvents and influences its interactions with biological targets. The ethanimidamide moiety, extending from the benzene ring, introduces a polar amide bond, which is known to play a crucial role in drug-receptor binding affinity and pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacological potential of 2-(2-hydroxy-5-methylphenyl)ethanimidamide. Studies utilizing high-throughput virtual screening (HTVS) have identified this compound as a promising candidate for further investigation in the treatment of inflammatory disorders. The presence of both hydroxyl and methyl groups on the aromatic ring suggests potential interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways.
In vitro experiments have demonstrated that 2-(2-hydroxy-5-methylphenyl)ethanimidamide exhibits inhibitory activity against COX-2, an enzyme widely implicated in pain and inflammation. The hydroxyl group at the 2-position appears to enhance binding affinity by forming hydrogen bonds with specific residues in the active site of COX-2, while the methyl group at the 5-position contributes to steric stabilization. These findings align with emerging research suggesting that dual-modulation of inflammatory pathways through multi-target inhibition can lead to more effective therapeutic outcomes.
Furthermore, preliminary studies have explored the potential of 2-(2-hydroxy-5-methylphenyl)ethanimidamide as an anti-proliferative agent against certain cancer cell lines. The amide group and aromatic ring structure are known to interact with DNA and protein targets, potentially disrupting critical cellular processes such as proliferation and apoptosis. Research indicates that compounds with similar structural features may interfere with kinases and other signaling proteins involved in tumor growth, offering a novel approach to cancer therapy.
The synthesis of 2-(2-hydroxy-5-methylphenyl)ethanimidamide involves multi-step organic reactions, including condensation reactions between appropriate precursors followed by functional group modifications. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for preclinical studies, ensuring that researchers can thoroughly evaluate its efficacy and safety profiles.
From a regulatory perspective, 1518863-84-7 is classified as a research chemical intended for laboratory use under controlled conditions. Its handling requires adherence to standard laboratory safety protocols to minimize exposure risks. While not classified as hazardous or controlled under international regulations, proper storage conditions—such as temperature control and light protection—are recommended to maintain stability and prevent degradation.
The growing interest in 2-(2-hydroxy-5-methylphenyl)ethanimidamide underscores its potential as a lead compound for drug discovery programs. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its chemical properties and explore new therapeutic applications. The integration of machine learning algorithms into drug design has accelerated the identification of analogs with improved pharmacokinetic profiles, suggesting that future derivatives may exhibit enhanced bioavailability and reduced side effects.
As research progresses, 1518863-84-7 will continue to serve as a valuable tool for scientists investigating novel molecular targets in health and disease. Its unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, neurology, and immunology. By leveraging cutting-edge technologies in synthetic chemistry and computational biology, researchers aim to unlock the full potential of this compound, bringing new treatments closer to reality for patients worldwide.
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